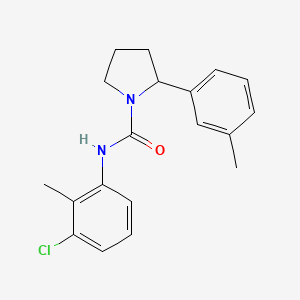![molecular formula C18H25N3OS B6118011 N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B6118011.png)
N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DM-235, is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and glutamatergic systems. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and analgesic effects. This compound has also been shown to have protective effects against oxidative stress and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine in lab experiments is its high purity and yield, which makes it easy to obtain and work with. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine. One area of interest is the development of new neuroprotective and analgesic medications based on the structure of this compound. Another area of interest is the exploration of the mechanism of action of this compound, which may provide insights into the underlying causes of neurodegenerative diseases. Additionally, further research may be needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine can be synthesized using a variety of methods, including the reaction of 2-(2-phenylethyl)-4-morpholinylmethylthiocarbamoyl chloride with N,N-dimethylthiourea in the presence of a base. This method has been shown to produce this compound with high yield and purity.
Applications De Recherche Scientifique
N,N-dimethyl-5-{[2-(2-phenylethyl)-4-morpholinyl]methyl}-1,3-thiazol-2-amine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have analgesic effects and may be useful in the development of new pain medications. In toxicology, this compound has been shown to have protective effects against oxidative stress and may be useful in the development of new antioxidants.
Propriétés
IUPAC Name |
N,N-dimethyl-5-[[2-(2-phenylethyl)morpholin-4-yl]methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-20(2)18-19-12-17(23-18)14-21-10-11-22-16(13-21)9-8-15-6-4-3-5-7-15/h3-7,12,16H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHPAAYUESKXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(S1)CN2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)

![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)

![[1-(3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B6117987.png)
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6117991.png)
![11-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6117994.png)
![4-(8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B6118001.png)



![methyl 5-ethyl-2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6118028.png)
